1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine
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Overview
Description
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine is a complex organic compound that features a benzodioxole ring fused with an imidazole ring
Preparation Methods
The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a base and a phase-transfer catalyst.
Imidazole Ring Formation: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an aldehyde.
Coupling of the Rings: The benzodioxole and imidazole rings are then coupled using a palladium-catalyzed cross-coupling reaction.
Final Assembly:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzodioxole ring can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with amino acid residues . These interactions disrupt normal cellular processes, leading to therapeutic effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Both compounds contain a benzodioxole ring, but differ in their amine substituents.
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound has a benzodioxole ring attached to a benzoic acid moiety, differing in its functional groups and applications.
2-(1,3-Benzodioxol-5-yl)ethanamine: Similar in structure but with a simpler amine substituent, used in different research contexts.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)5-11(16)15-17-7-12(18-15)10-3-4-13-14(6-10)20-8-19-13/h3-4,6-7,9,11H,5,8,16H2,1-2H3,(H,17,18) |
InChI Key |
OVKLKCRHCWWCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
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